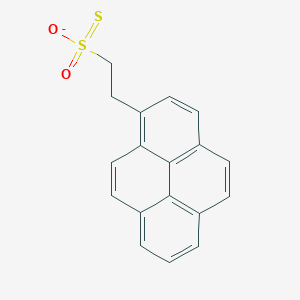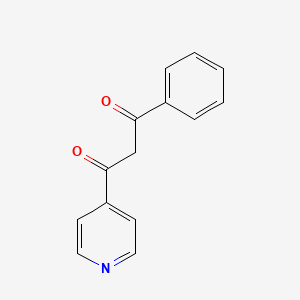
1-Phenyl-3-(4-pyridinyl)-1,3-propanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(4-pyridinyl)-1,3-propanedione is an organic compound characterized by a phenyl group and a pyridinyl group attached to a propanedione backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar condensation techniques. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent composition.
化学反应分析
Types of Reactions: 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or pyridinyl rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or other functional groups.
科学研究应用
1-Phenyl-3-(4-pyridinyl)-1,3-propanedione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic uses.
作用机制
The mechanism of action of 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
- 1-Phenyl-3-(2-pyridinyl)-1,3-propanedione
- 1-Phenyl-3-(3-pyridinyl)-1,3-propanedione
- 1-Phenyl-3-(4-pyridinyl)-1,3-butanedione
Uniqueness: 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione is unique due to the position of the pyridinyl group, which influences its chemical reactivity and biological activity. The 4-pyridinyl position allows for specific interactions with biological targets that are distinct from those of its isomers.
属性
CAS 编号 |
6312-20-5 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
1-phenyl-3-pyridin-4-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H11NO2/c16-13(11-4-2-1-3-5-11)10-14(17)12-6-8-15-9-7-12/h1-9H,10H2 |
InChI 键 |
ALJURYJXCXVZFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


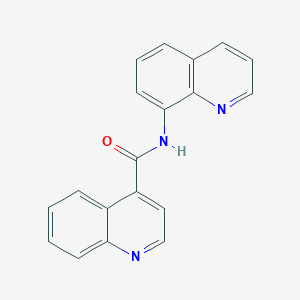
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14119766.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14119767.png)

![2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14119773.png)

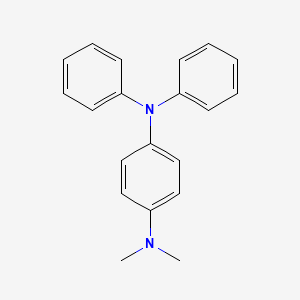

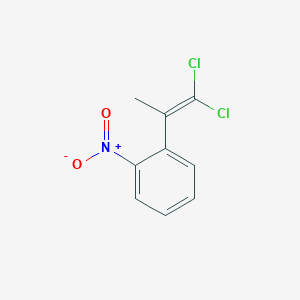
![Ethyl 6-acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B14119826.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)
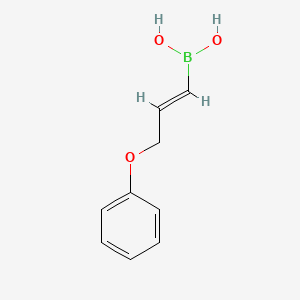
![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)
